4-[(5-Methylpyridin-2-yl)oxy]aniline 4-[(5-Methylpyridin-2-yl)oxy]aniline
Brand Name: Vulcanchem
CAS No.: 229155-80-0
VCID: VC2801581
InChI: InChI=1S/C12H12N2O/c1-9-2-7-12(14-8-9)15-11-5-3-10(13)4-6-11/h2-8H,13H2,1H3
SMILES: CC1=CN=C(C=C1)OC2=CC=C(C=C2)N
Molecular Formula: C12H12N2O
Molecular Weight: 200.24 g/mol

4-[(5-Methylpyridin-2-yl)oxy]aniline

CAS No.: 229155-80-0

Cat. No.: VC2801581

Molecular Formula: C12H12N2O

Molecular Weight: 200.24 g/mol

* For research use only. Not for human or veterinary use.

4-[(5-Methylpyridin-2-yl)oxy]aniline - 229155-80-0

Specification

CAS No. 229155-80-0
Molecular Formula C12H12N2O
Molecular Weight 200.24 g/mol
IUPAC Name 4-(5-methylpyridin-2-yl)oxyaniline
Standard InChI InChI=1S/C12H12N2O/c1-9-2-7-12(14-8-9)15-11-5-3-10(13)4-6-11/h2-8H,13H2,1H3
Standard InChI Key LZDJDDOFVXGTJS-UHFFFAOYSA-N
SMILES CC1=CN=C(C=C1)OC2=CC=C(C=C2)N
Canonical SMILES CC1=CN=C(C=C1)OC2=CC=C(C=C2)N

Introduction

PropertyValue
CAS Number229155-80-0
Molecular FormulaC₁₂H₁₂N₂O
Molecular Weight200.24 g/mol
ClassificationPyridine derivative, Ether, Aniline derivative
Research UseInvestigational, not for human or veterinary use

The compound's reactivity profile is primarily attributed to the presence of both the aniline and pyridine functionalities. The amino group on the aniline portion can participate in various reactions typical of primary amines, while the pyridine nitrogen introduces basic properties and the ability to coordinate with various biomolecules. This dual reactivity creates a versatile chemical entity capable of diverse interactions.

Synthesis and Reactivity

Synthetic Routes

The synthesis of 4-[(5-Methylpyridin-2-yl)oxy]aniline typically involves several key steps incorporating both traditional organic synthesis techniques and modern approaches. According to available literature, the synthesis may employ palladium-catalyzed reactions, which have proven effective for creating similar structural motifs.

A typical synthetic pathway might involve:

  • Selection of appropriate starting materials (e.g., 5-methylpyridine derivatives and functionalized anilines)

  • Formation of the key ether linkage between the pyridine and aniline moieties

  • Functional group modifications to achieve the desired substitution pattern

  • Purification and characterization of the final product

These synthetic approaches require careful consideration of reaction conditions to ensure selectivity and yield optimization. The development of efficient synthetic routes is crucial for facilitating further research on this compound and its derivatives.

Chemical Reactions

4-[(5-Methylpyridin-2-yl)oxy]aniline exhibits diverse reactivity owing to its functional groups:

  • Amine Reactivity: The primary amine group can undergo various transformations including:

    • Nucleophilic substitution reactions

    • Condensation with carbonyl compounds

    • Diazotization followed by various coupling reactions

    • Formation of amides and sulfonamides

  • Pyridine Chemistry: The methylpyridine portion facilitates:

    • Coordination with metal centers through the pyridine nitrogen

    • Reactions typical of nitrogen heterocycles

    • Potential for further functionalization at the methyl group

  • Ether Linkage: The ether bond serves as a rigid connector that maintains a specific spatial relationship between the two aromatic systems, contributing to the compound's three-dimensional structure and biological activity profile.

Biological Activities and Applications

Interaction with Biological Targets

The therapeutic potential of 4-[(5-Methylpyridin-2-yl)oxy]aniline largely stems from its ability to interact with specific biological targets. Research findings indicate that the compound can bind effectively to targets involved in cellular signaling pathways, leading to significant biological effects such as enzyme inhibition or receptor modulation.

The unique structural configuration of the compound, with its aniline and pyridine moieties connected by an ether linkage, creates a specific three-dimensional arrangement that facilitates optimal interactions with biological macromolecules. These interactions may involve:

  • Hydrogen bonding through the amine group

  • π-stacking interactions via the aromatic rings

  • Coordination through the pyridine nitrogen

  • Hydrophobic interactions with protein binding pockets

These multiple modes of interaction contribute to the compound's biological activity profile and underscore its potential in medicinal applications.

Structure-Activity Relationships

Understanding the structure-activity relationships of 4-[(5-Methylpyridin-2-yl)oxy]aniline is crucial for optimizing its biological effects and developing more potent derivatives. The key structural features contributing to its activity include:

Structural FeatureContribution to Activity
Aniline MoietyProvides hydrogen bond donor capabilities through the amino group
Pyridine RingContributes to binding specificity and offers a hydrogen bond acceptor site
Methyl SubstituentEnhances lipophilicity and influences electronic properties
Ether LinkageMaintains optimal spatial orientation between functional groups

Comparative Analysis

Comparison with Similar Compounds

To better understand the unique properties of 4-[(5-Methylpyridin-2-yl)oxy]aniline, it is valuable to compare it with structurally related compounds:

CompoundMolecular FormulaMolecular WeightKey Structural Differences
4-[(5-Methylpyridin-2-yl)oxy]anilineC₁₂H₁₂N₂O200.24 g/molReference compound
4-[(5-Methylpyridin-2-yl)oxymethyl]anilineC₁₃H₁₄N₂O214.26 g/molContains an additional methyl group between oxygen and aniline
2-Chloro-4-((5-methyl-5H-pyrrolo[3,2-d]pyrimidin-4-yl)oxy)anilineC₁₃H₁₁ClN₄O274.71 g/molContains chloro group and pyrrolo-pyrimidine system
5-Methyl-2-[(1-methylpiperidin-4-yl)oxy]pyridineVariableVariableContains piperidine ring instead of aniline moiety

This comparison highlights how subtle structural variations can lead to significant differences in physicochemical properties and potentially biological activities. The specific arrangement of functional groups in 4-[(5-Methylpyridin-2-yl)oxy]aniline confers its unique chemical identity and biological profile .

Related Research Developments

Research on compounds structurally related to 4-[(5-Methylpyridin-2-yl)oxy]aniline has generated valuable insights that may inform future work with this specific compound. For instance, studies on similar pyridine derivatives have revealed:

  • Potential applications in receptor-targeted therapies

  • Structure-guided optimization strategies

  • Novel synthetic methodologies for constructing similar molecular architectures

  • Emerging biological targets for therapeutic intervention

These parallel research efforts contribute to a broader understanding of how compounds like 4-[(5-Methylpyridin-2-yl)oxy]aniline can be developed and applied in medicinal chemistry and drug discovery contexts.

Research Findings and Future Directions

Current Research Status

Current research on 4-[(5-Methylpyridin-2-yl)oxy]aniline focuses on several key areas:

  • Evaluation of binding affinity and selectivity for specific biological targets

  • Investigation of structure-activity relationships to guide optimization efforts

  • Development of improved synthetic methodologies

  • Exploration of potential therapeutic applications, particularly in oncology

Research indicates that the compound can bind effectively to targets involved in cellular signaling pathways, enhancing its therapeutic potential. Its structural features allow interaction with various biological macromolecules, leading to significant biological effects such as enzyme inhibition or receptor modulation.

Future Research Opportunities

The unique structural and biological properties of 4-[(5-Methylpyridin-2-yl)oxy]aniline suggest several promising directions for future research:

  • Development of optimized derivatives with enhanced potency and selectivity

  • Exploration of additional therapeutic applications beyond oncology

  • Investigation of potential synergistic combinations with established therapies

  • Further elucidation of molecular mechanisms underlying observed biological activities

  • Development of structure-based design strategies to target specific biological pathways

These research avenues could significantly expand our understanding of this compound's therapeutic potential and lead to valuable medicinal applications.

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